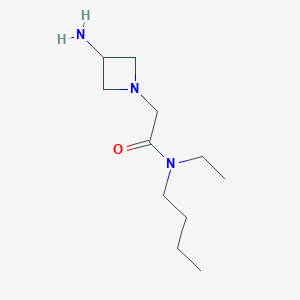
3-Azido-1-(4-vinylbenzyl)azetidine
Descripción general
Descripción
3-Azido-1-(4-vinylbenzyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its azido group and vinylbenzyl moiety, which contribute to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Aziridines and azetidines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .
Mode of Action
Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization .
Biochemical Pathways
The resulting polymers from the polymerization of aziridines and azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Result of Action
The polymers resulting from the polymerization of aziridines and azetidines have been noted for their potential applications in various fields .
Análisis Bioquímico
Biochemical Properties
3-Azido-1-(4-vinylbenzyl)azetidine plays a crucial role in biochemical reactions due to its unique structure. The azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows this compound to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can undergo ring-opening reactions catalyzed by enzymes, leading to the formation of new compounds that can participate in further biochemical processes . The azido group can also participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its azetidine ring and vinylbenzyl group . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating cellular processes and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through ring-opening reactions catalyzed by specific enzymes, leading to the formation of metabolites that can participate in further biochemical processes . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, this compound can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are important for understanding the compound’s mechanism of action and its impact on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-vinylbenzyl)azetidine typically involves the reaction of azido-1-azetidine with 4-vinylbenzyl chloride under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-1-(4-vinylbenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted azetidines.
Aplicaciones Científicas De Investigación
3-Azido-1-(4-vinylbenzyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
3-Azido-1-(4-vinylbenzyl)azetidine can be compared with other similar compounds, such as azidothymidine and azidocytidine, which also contain azido groups. the presence of the vinylbenzyl moiety in this compound distinguishes it from these compounds and contributes to its unique properties and applications.
Propiedades
IUPAC Name |
3-azido-1-[(4-ethenylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCMPJSUETTWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

